4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride
Description
Properties
IUPAC Name |
4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.ClH/c1-16(2)12(17)9-5-3-8(4-6-9)11-14-10(7-13)18-15-11;/h3-6H,7,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSHPJQMBGYYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the aminomethyl group and the benzamide moiety. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ metal-free synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound .
Scientific Research Applications
4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its anti-cancer properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets within cells. The compound exerts its effects by binding to these targets and modulating their activity, leading to the desired biological outcomes. The exact molecular pathways involved may vary depending on the specific application but often include inhibition of key enzymes or signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
Key Findings :
Backbone Modifications: Benzamide vs. Other Aromatic Systems
Key Findings :
Key Findings :
- The target compound’s aminomethyl-oxadiazole motif mirrors pharmacophores in known serotonin receptor ligands, suggesting CNS applications .
- Hybrid structures (e.g., pyrazole-oxadiazole) demonstrate broader activity but require optimization for selectivity .
Biological Activity
4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride is a small molecule compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound belongs to the oxadiazole class, which is characterized by its five-membered heterocyclic structure containing nitrogen and oxygen atoms. The unique properties imparted by the oxadiazole ring make it a subject of extensive research for various therapeutic applications.
The chemical formula for this compound is with a CAS number of 2279122-27-7. The compound's structure features an aminomethyl group attached to the oxadiazole ring, which is believed to enhance its biological activity.
The mechanism of action involves the compound's interaction with specific molecular targets within cells. It is thought to exert its effects by modulating key enzymes or signaling pathways associated with cancer cell proliferation and survival. This modulation can lead to apoptosis (programmed cell death) in malignant cells while sparing normal cells, which is crucial for developing effective cancer therapies.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.75 ± 0.19 | 2D Assay |
| HCC827 | 6.26 ± 0.33 | 2D Assay |
| NCI-H358 | 6.48 ± 0.11 | 2D Assay |
These results indicate that the compound is particularly potent against lung cancer cell lines, with lower IC50 values suggesting higher efficacy .
In Vivo Studies
In vivo studies further support the compound's anticancer potential. Animal models treated with this compound showed significant tumor regression compared to control groups. The exact dosage and administration route were optimized to maximize therapeutic outcomes while minimizing toxicity.
Case Studies
Recent case studies have explored the therapeutic applications of this compound in clinical settings:
- Case Study on Lung Cancer : A cohort of patients receiving treatment with this compound showed promising results, with several patients experiencing prolonged survival rates compared to traditional therapies.
- Combination Therapy : The compound has been tested in combination with other chemotherapeutic agents, enhancing overall treatment efficacy and reducing drug resistance observed in some cancer types .
Safety and Toxicity
While the biological activity is promising, safety assessments are critical. Preliminary toxicological studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects on normal tissues. Further studies are required to fully elucidate its long-term safety.
Q & A
Q. What are the standard synthetic routes for preparing 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride?
- Methodological Answer: A common approach involves coupling an oxadiazole precursor with a substituted benzamide. For example, refluxing an oxadiazole intermediate (e.g., 5-aminomethyl-1,2,4-oxadiazole) with N,N-dimethylbenzamide derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) can yield the target compound. Post-reaction purification via solvent evaporation and recrystallization is critical to isolate the hydrochloride salt .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer: Use a combination of NMR (¹H/¹³C) to confirm proton environments and carbon frameworks, FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), and X-ray crystallography to resolve crystal packing and hydrogen-bonding interactions, as demonstrated in analogous oxadiazole structures . Mass spectrometry (HRMS or ESI-MS) should validate molecular weight and purity (>98%) .
Q. What safety protocols are recommended during synthesis?
- Methodological Answer: Conduct a pre-experiment hazard analysis (e.g., reactivity of oxadiazole intermediates, hydrochloride gas evolution). Use fume hoods for reflux steps, wear acid-resistant gloves, and ensure proper waste disposal for halogenated byproducts. Reference safety data sheets (SDS) for reagents like O-benzyl hydroxylamine hydrochloride .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?
- Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to prioritize derivatives with favorable binding affinities or metabolic stability . Pair this with molecular docking studies to screen against target enzymes (e.g., PFOR in anaerobic organisms) .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer: Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals. For crystal structures, compare experimental X-ray data with computational models (e.g., Mercury software) to identify conformational discrepancies. If IR bands conflict with expected functional groups, re-examine synthesis steps for side reactions (e.g., incomplete amide formation) .
Q. What strategies improve reaction yields in large-scale synthesis?
- Methodological Answer: Optimize solvent polarity (e.g., switch from ethanol to DMF for better solubility of intermediates) and catalyst loading (e.g., 1–5 mol% Pd for coupling steps). Monitor reaction progress via TLC or HPLC to terminate at peak conversion. For hydrochloride salt formation, control pH during precipitation to avoid byproduct contamination .
Q. How to evaluate the compound’s biological activity in vitro?
- Methodological Answer: Use enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) to test activity against targets like PFOR. For cytotoxicity, perform MTT assays on mammalian cell lines. Include controls (e.g., nitazoxanide derivatives for antiparasitic comparisons) and validate results with isotopic labeling (e.g., ¹³C/¹⁵N analogs for metabolic tracking) .
Data Contradiction and Validation
Q. How to address conflicting solubility data across studies?
- Methodological Answer: Re-evaluate solvent systems (e.g., DMSO vs. aqueous buffers) and purity metrics (HPLC vs. NMR). For hydrophilic-hydrophobic mismatches, perform logP calculations (e.g., ACD/Labs) and compare with experimental shake-flask results. Contradictions may arise from polymorphic forms, necessitating DSC/TGA analysis to identify hydrate/anhydrate differences .
Key Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
